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Compound of Interest

Compound Name:
Demethylamino Ranitidine

Acetamide Sodium

Cat. No.: B119245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and

analysis of process-related impurities in ranitidine. The discovery of N-nitrosodimethylamine

(NDMA) in ranitidine products has underscored the critical importance of understanding and

controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products.

This document details the known process-related and degradation impurities of ranitidine, their

formation pathways, and detailed analytical methodologies for their detection and

quantification.

Overview of Ranitidine and its Impurities
Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[1]

The synthesis and storage of ranitidine can lead to the formation of various impurities. These

are broadly categorized as process-related impurities (formed during manufacturing) and

degradation products (formed during storage).[2] The European Pharmacopoeia (Ph. Eur.) and

the United States Pharmacopeia (USP) list eleven potential impurities, designated as Impurities

A through K.[3]

The most critical of these impurities, due to its classification as a probable human carcinogen,

is N-nitrosodimethylamine (NDMA).[4] The formation of NDMA in ranitidine has been linked to

the degradation of the ranitidine molecule itself, particularly at elevated temperatures and
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humidity.[5][6] Furthermore, certain process-related impurities can also act as precursors or

contribute to the formation of NDMA.[3]

Ranitidine Process-Related and Degradation
Impurities
The known impurities of ranitidine, as listed in the USP and Ph. Eur., are detailed below.

Chemical Structures and Nomenclature
The chemical structures and names of ranitidine and its designated impurities are presented in

the following table.
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Compound Chemical Name

Ranitidine

N-(2-[([5-((dimethylamino)methyl)furan-2-

yl]methyl)thio]ethyl)-N'-methyl-2-nitro-1,1-

ethenediamine

Impurity A
N,N'-bis[2-[[[5-[(dimethylamino)methyl]furan-2-

yl]methyl]thio]ethyl]-2-nitroethene-1,1-diamine

Impurity B
[5-[[(2-aminoethyl)thio]methyl]furan-2-

yl]methyldimethylamine

Impurity C

N-[2-[[[5-[(dimethylamino)methyl]furan-2-

yl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitroethene-

1,1-diamine (Ranitidine S-Oxide)

Impurity D
N-[2-[[[5-[(dimethylamino)methyl]furan-2-

yl]methyl]thio]ethyl]-N'-methyl-urea

Impurity E
N-[2-[[[5-[(dimethylamino)methyl]furan-2-

yl]methyl]thio]ethyl]acetamide

Impurity F
5-[(dimethylamino)methyl]furan-2-carboxylic

acid

Impurity G 2,2'-dithiobis(N-methyl-1-nitro-2-ethenamine)

Impurity H 1-methylamino-1-methylthio-2-nitroethene

Impurity I

2,2'-methylenebis[N-[2-[[[5-

[(dimethylamino)methyl]furan-2-

yl]methyl]sulfanyl]ethyl]-N'-methyl-2-nitroethene-

1,1-diamine]

Impurity J Ranitidine N-Oxide

Impurity K
N,N-dimethyl-5-((methylthio)methyl)furan-2-

methanamine

Formation Pathways of Key Impurities
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The formation of these impurities can occur through various mechanisms during the synthesis

and storage of ranitidine.

Impurity A is a known process-related impurity that can also be formed through the

hydrolysis of ranitidine.[3]

Impurity C (Ranitidine S-Oxide) is formed by the oxidative degradation of the sulfide linkage

in the ranitidine molecule.[3][7]

Impurities D and H can be formed from ranitidine under acidic or basic conditions.[3]

N-Nitrosodimethylamine (NDMA) is primarily formed through the degradation of the ranitidine

molecule itself.[8] The dimethylamino moiety and the nitro group in the ranitidine structure

are precursors to its formation.[3] Several of the process-related impurities, such as A, C, D,

E, H, and I, have also been shown to generate NDMA under forced degradation conditions.

[3][4]

The following diagram illustrates the general pathways for the formation of key ranitidine

impurities.
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Caption: Formation pathways of key ranitidine impurities.

Quantitative Data on Ranitidine Impurities
The presence and levels of impurities in ranitidine drug substances and products are subject to

strict regulatory control. The focus has been predominantly on NDMA due to its carcinogenic

potential.
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Impurity Typical Levels Observed
Regulatory Limit
(Acceptable Intake)

NDMA
3.38 - 57.05 ng/mL in some

tested batches[9]
96 ng/day[4]

Impurity A -

≤ 0.3% (w/w) in ranitidine

hydrochloride drug

substance[3]

Other Impurities (B-K) -
Generally controlled according

to ICH guidelines

Experimental Protocols for Impurity Analysis
Accurate and sensitive analytical methods are essential for the identification and quantification

of ranitidine impurities. High-Performance Liquid Chromatography (HPLC) with UV detection

and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly

employed techniques.

HPLC-UV Method for General Impurity Profiling
This method is suitable for the routine quality control of ranitidine and its known impurities.

Chromatographic Conditions:
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Parameter Value

Column C18, 4.6 mm x 150 mm, 5 µm particle size

Mobile Phase A 0.1 M Ammonium acetate in water

Mobile Phase B Methanol

Gradient Isocratic: 15% A, 85% B

Flow Rate 1.0 mL/min

Column Temperature 35 °C

Detection Wavelength 230 nm or 314 nm

Injection Volume 20 µL

Sample Preparation:

Standard Solution: Accurately weigh and dissolve a known quantity of ranitidine

hydrochloride USP reference standard and impurity reference standards in the mobile phase

to obtain a desired concentration.

Sample Solution: For tablets, crush a suitable number of tablets to obtain a powder

equivalent to a specific amount of ranitidine. Dissolve in the mobile phase, sonicate for 10-20

minutes, and dilute to the final concentration. For liquid dosage forms, directly dilute with the

mobile phase.

Filter all solutions through a 0.45 µm syringe filter before injection.

The following diagram illustrates the general workflow for HPLC-UV analysis.
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HPLC-UV Experimental Workflow for Ranitidine Impurity Analysis
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Caption: HPLC-UV experimental workflow for ranitidine impurity analysis.
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LC-MS/MS Method for Trace-Level NDMA Analysis
This highly sensitive and specific method is required for the quantification of NDMA at the low

levels mandated by regulatory agencies.

Chromatographic and Mass Spectrometric Conditions:

Parameter Value

Column
ACE C18-AR, 4.6 mm x 150 mm, 3 µm particle

size

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Methanol

Gradient
Time(min)/%B: 0/3, 3/3, 15/15, 15.1/100,

17/100, 17.1/3, 22/3

Flow Rate 0.8 mL/min

Column Temperature 40 °C

Injection Volume 50 µL

Ionization Mode
Atmospheric Pressure Chemical Ionization

(APCI), Positive

MS/MS Transition (MRM) Q1: 75.1 m/z -> Q3: 58.2 m/z for NDMA

Sample Preparation:

Standard Solution: Prepare a stock solution of NDMA in methanol. Serially dilute with water

to prepare calibration standards ranging from approximately 0.03 to 20 ppm.

Sample Solution: Weigh an amount of ranitidine drug substance or powdered tablets

equivalent to 1.5 g of ranitidine into a 100 mL volumetric flask. Add 50 mL of diluent (water or

methanol) and sonicate for 20 minutes. Dilute to volume.

Centrifuge the sample solution at 4000 rpm for 15 minutes.
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Filter the supernatant through a 0.22 µm syringe filter before injection.

The logical relationship for method selection is depicted below.

Method Selection for Ranitidine Impurity Analysis
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Caption: Method selection for ranitidine impurity analysis.

Conclusion
The identification and control of process-related impurities are paramount to ensuring the

safety and efficacy of ranitidine products. This guide has provided a detailed overview of the

known impurities, their formation pathways, and robust analytical methods for their detection. A

thorough understanding of these aspects is crucial for researchers, scientists, and drug

development professionals to mitigate the risks associated with impurities and to comply with

stringent regulatory standards. The continued development and application of sensitive
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analytical techniques will remain a cornerstone of ensuring the quality of pharmaceutical

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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